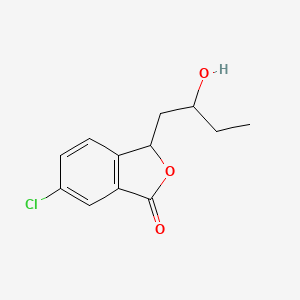
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one is an organic compound with a complex structure that includes a benzofuran ring substituted with a chloro group and a hydroxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxybutyl Side Chain: This step involves the alkylation of the benzofuran ring with a suitable butyl derivative, followed by hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated benzofuran derivative.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced derivatives (dechlorinated compounds), and substituted derivatives (amino, alkoxy compounds).
Scientific Research Applications
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group and hydroxybutyl side chain contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-benzofuran-1(3H)-one: Lacks the hydroxybutyl side chain, resulting in different reactivity and applications.
3-(2-Hydroxybutyl)-2-benzofuran-1(3H)-one: Lacks the chloro group, affecting its chemical properties and biological activity.
6-Chloro-3-(2-methylbutyl)-2-benzofuran-1(3H)-one:
Uniqueness
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one is unique due to the presence of both the chloro group and the hydroxybutyl side chain, which confer distinct chemical and biological properties
Properties
CAS No. |
185696-08-6 |
|---|---|
Molecular Formula |
C12H13ClO3 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
6-chloro-3-(2-hydroxybutyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H13ClO3/c1-2-8(14)6-11-9-4-3-7(13)5-10(9)12(15)16-11/h3-5,8,11,14H,2,6H2,1H3 |
InChI Key |
DFPCSNUKCRUHAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1C2=C(C=C(C=C2)Cl)C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















